

A Comparative Guide to the Structural Confirmation of 3-Nitrophenylsulfur Pentafluoride Derivatives

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Compound of Interest

Compound Name: *3-Nitrophenylsulfur Pentafluoride*

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The pentafluorosulfanyl (SF_5) group has emerged as a significant functional group in modern chemistry, valued for its high electronegativity, chemical stability, and unique steric profile.^[1] When incorporated into aromatic systems, such as in **3-nitrophenylsulfur pentafluoride** (3-NPSF) and its derivatives, the SF_5 group can profoundly influence the molecule's physicochemical properties. This makes these compounds highly sought after in drug discovery, agrochemicals, and materials science. Accurate structural confirmation is paramount to understanding structure-activity relationships (SAR) and ensuring the desired therapeutic or material properties.

This guide provides a comparative overview of the key experimental techniques used to confirm the structure of 3-NPSF derivatives, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Analysis

Quantitative data from various analytical techniques are crucial for unambiguous structure elucidation. The following tables summarize key spectroscopic and crystallographic data for **3-nitrophenylsulfur pentafluoride** and a representative derivative.

Table 1: Comparative Spectroscopic Data for 3-NPSF Derivatives

Compound	Key ¹ H NMR Chemical Shifts (ppm)	¹⁹ F NMR Chemical Shifts (ppm)	Key IR Absorptions (cm ⁻¹)	Mass Spectrometry (m/z)
3-Nitrophenylsulfur Pentafluoride	Aromatic protons typically resonate in the δ 7.5-8.5 ppm range.	Quintet (4F, equatorial), Doublet (1F, axial)	~1530, ~1350 (NO ₂ stretch), ~850-950 (S-F stretch)	M ⁺ = 249.16[2][3][4][5]
Representative Derivative (e.g., 3-Amino-5-(pentafluorosulfonyl)aniline)	Aromatic protons shifted upfield due to the electron-donating amino groups.	Quintet (4F, equatorial), Doublet (1F, axial)	~3400-3200 (N-H stretch), ~850-950 (S-F stretch)	M ⁺ = 234.19 (Calculated)

Table 2: Comparative Crystallographic Data for Aryl-SF₅ Compounds

Single-crystal X-ray diffraction provides definitive proof of structure and precise geometric parameters.[6]

Parameter	Typical Range for Aryl-SF ₅ Compounds	Key Observations
S-F Bond Lengths (Å)	1.572(3) – 1.618(3) Å[1][7]	The four equatorial S-F bonds are slightly shorter than the single axial S-F bond.
C–S–F(axial) Bond Angle (°)	178.94(14) – 180°[1][7]	The C–S–F(axial) unit is nearly linear.
F(equatorial)–S–F(equatorial) Angle (°)	Approximately 90°[7]	Confirms the octahedral geometry around the sulfur atom.
SF ₅ Group Geometry	Approximately octahedral[1][7]	The SF ₅ group exhibits a characteristic "umbrella" geometry.[1][7]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful characterization of novel compounds.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for elucidating the structure of organic molecules in solution.^[8] For SF₅-containing compounds, ¹⁹F NMR is particularly diagnostic.

- Sample Preparation: Dissolve 5-10 mg of the purified 3-NPSF derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Acquire a standard proton spectrum to observe the signals for the aromatic and other protons.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum. Techniques like APT or DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.^[8]
 - Typical parameters: 1024 or more scans, relaxation delay of 2 seconds.
- ¹⁹F NMR Acquisition:
 - Acquire a proton-decoupled fluorine spectrum.
 - The SF₅ group gives a characteristic AX₄ spin system: a quintet for the four equatorial fluorines (F_e) coupled to the axial fluorine (F_a), and a doublet of quintets (often appearing as a broad doublet) for F_a coupled to the four F_e.
 - Typical parameters: 64-128 scans, relaxation delay of 2 seconds.

- Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Integrate signals and assign chemical shifts relative to a known standard (e.g., TMS for ^1H and ^{13}C , CFCl_3 for ^{19}F).

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the molecular weight and fragmentation pattern of volatile and thermally stable compounds, helping to confirm the molecular formula.[9]

- Sample Preparation: Prepare a dilute solution of the 3-NPSF derivative (approx. 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
- Injection: Inject 1 μL of the sample solution into the GC-MS instrument.
- Gas Chromatography:
 - Use a suitable capillary column (e.g., DB-5ms).
 - Program the oven temperature to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 280 °C) to separate the compound from any impurities.
 - Helium is typically used as the carrier gas.
- Mass Spectrometry:
 - As the compound elutes from the GC column, it enters the mass spectrometer.
 - Use Electron Ionization (EI) at 70 eV.
 - The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., 50-500 m/z) to detect the molecular ion (M^+) and its fragment ions.
- Data Analysis: Analyze the resulting mass spectrum to identify the peak corresponding to the molecular weight of the target compound.[2] Compare the observed isotopic pattern with the theoretical pattern for the proposed formula.

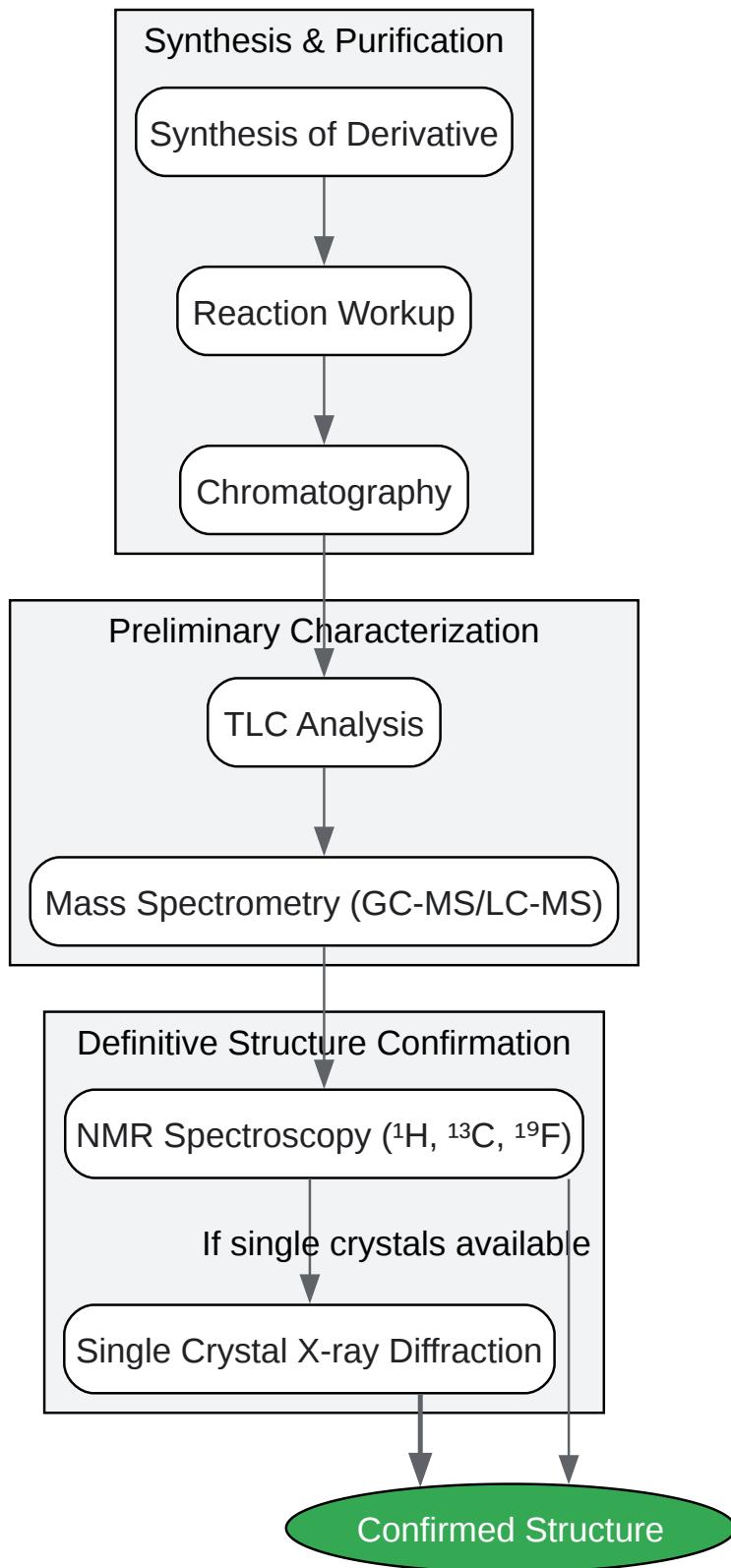
Protocol 3: Single-Crystal X-ray Diffraction

This technique provides the absolute structure of a molecule in the solid state, including precise bond lengths and angles.[\[6\]](#)

- Crystal Growth: Grow single crystals of the 3-NPSF derivative suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[\[6\]](#)
- Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
- Data Collection:
 - Place the mounted crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
 - Use a diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α radiation) and detector.
 - Collect a full sphere of diffraction data by rotating the crystal through a series of angles.
- Structure Solution and Refinement:
 - Process the raw diffraction data to obtain a set of structure factors.
 - Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
 - Refine the structural model against the experimental data to optimize atomic positions, bond lengths, and angles.
- Data Analysis: Analyze the final refined structure to confirm the connectivity and stereochemistry. Generate tables of bond lengths, angles, and other geometric parameters.
[\[7\]](#)

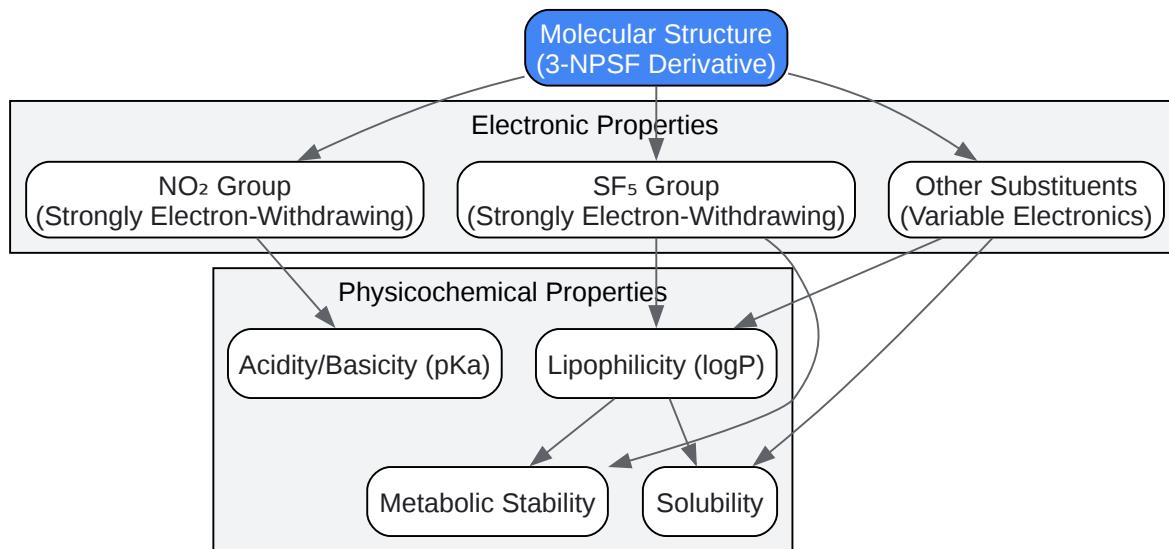
Visualizations: Workflows and Relationships

Diagrams help to visualize complex processes and relationships, providing a clearer understanding of the scientific workflow.

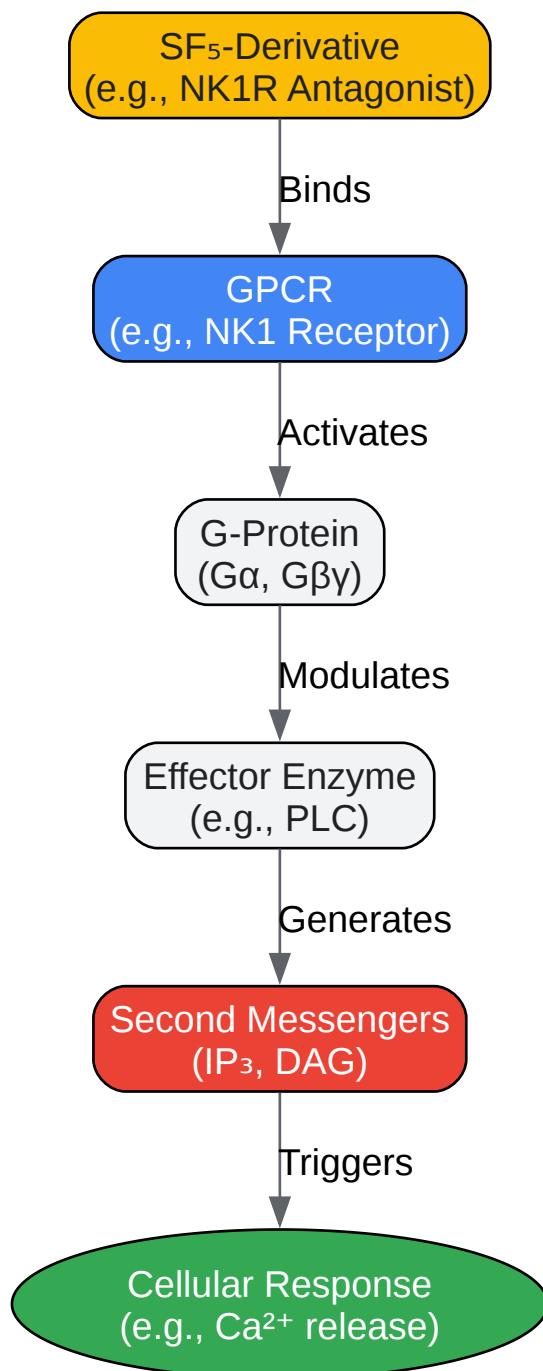


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Caption: Experimental workflow for the synthesis and structural confirmation of a 3-NPSF derivative.

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Caption: Logical relationships between the structure of 3-NPSF derivatives and their key properties.



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Caption: A simplified GPCR signaling pathway, a potential target for SF₅-containing drug candidates.

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